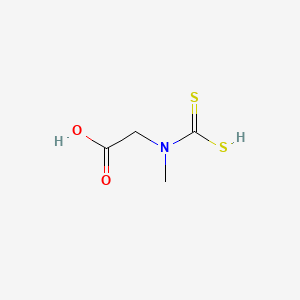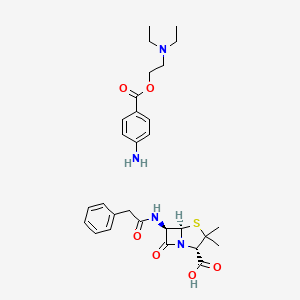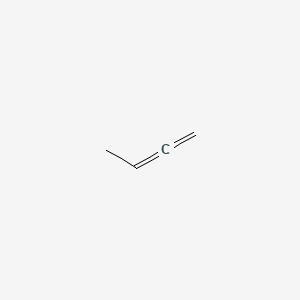
Malvin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malvin is a naturally occurring anthocyanin, specifically a diglucoside of malvidin. It is responsible for the blue-red color found in various flowers and fruits. This compound is primarily found in plants such as Malva sylvestris, Primula, and Rhododendron .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malvin can be synthesized through the glycosylation of malvidin. The process involves the reaction of malvidin with glucose in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction from plant sources. The extraction process includes maceration of the plant material in a solvent such as ethanol or methanol, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Malvin undergoes various chemical reactions, including:
Oxidation: In the presence of hydrogen peroxide, this compound is oxidized to form malvone.
Hydrolysis: Acidic hydrolysis of this compound results in the breakdown of the glycosidic bonds, releasing malvidin and glucose.
Copigmentation: This compound forms complexes with other flavonoids, enhancing the stability and color intensity of the pigments.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Hydrolysis: Dilute hydrochloric acid (HCl) at elevated temperatures.
Copigmentation: Flavonoids such as quercetin under neutral pH conditions.
Major Products Formed
Oxidation: Malvone
Hydrolysis: Malvidin and glucose
Copigmentation: Stable pigment complexes
Applications De Recherche Scientifique
Malvin has a wide range of scientific research applications:
Mécanisme D'action
Malvin exerts its effects through various biochemical pathways:
Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Antidiabetic Activity: It enhances insulin sensitivity and reduces blood glucose levels by modulating glucose metabolism pathways.
Comparaison Avec Des Composés Similaires
Malvin is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Malvidin: The aglycone form of this compound, responsible for the blue-red color in plants.
Cyanidin: Another anthocyanin with similar antioxidant properties but different glycosylation patterns.
Delphinidin: An anthocyanin with a different hydroxylation pattern, leading to variations in color and stability.
This compound stands out due to its stability and vibrant color, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C29H35O17+ |
|---|---|
Poids moléculaire |
655.6 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1 |
Clé InChI |
CILLXFBAACIQNS-BTXJZROQSA-O |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Synonymes |
malvidin 3,5-diglucoside malvin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)






